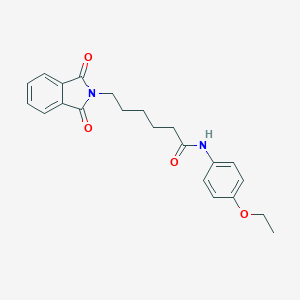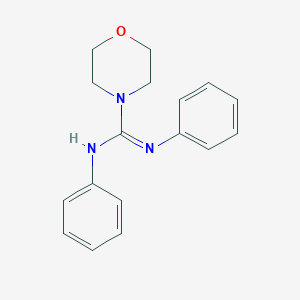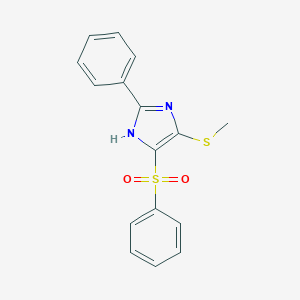
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, also known as DC121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In neuroscience, this compound has been used as a tool to study the role of certain proteins in the brain, such as G protein-coupled receptors. This compound has also been studied as a potential inhibitor of various enzymes, including carbonic anhydrase and metalloproteinases, which are involved in a range of physiological processes.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to bind to certain G protein-coupled receptors, which are involved in a range of physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. In neuroscience, this compound has been used to study the role of certain proteins in the brain, and has been shown to modulate certain neurotransmitter systems. This compound has also been shown to inhibit the activity of certain enzymes, which can have a range of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to inhibit specific enzymes and proteins. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide, including the development of new anticancer drugs based on its structure and activity, the exploration of its potential as a tool for neuroscience research, and the investigation of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves the reaction of 3-chloromethylpyridine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization or column chromatography. This method has been optimized to achieve high yields and purity of this compound.
Propiedades
Fórmula molecular |
C12H10Cl2N2O2S |
|---|---|
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
3,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-11-4-3-10(6-12(11)14)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
Clave InChI |
DSZPKPTVMYNCGH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-dimethyl-N-(2-methylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258890.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)



![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
